molecular formula C9H3F2NO B8274807 5,6-Difluorobenzofuran-2-carbonitrile CAS No. 199287-83-7

5,6-Difluorobenzofuran-2-carbonitrile

Cat. No.: B8274807
CAS No.: 199287-83-7
M. Wt: 179.12 g/mol
InChI Key: BEGYXKKILJQMJA-UHFFFAOYSA-N
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Description

5,6-Difluorobenzofuran-2-carbonitrile is a fluorinated derivative of benzofuran-2-carbonitrile, featuring a benzofuran core substituted with two fluorine atoms at positions 5 and 6 and a cyano group at position 2 (Fig. 1). The benzofuran scaffold is a bicyclic aromatic heterocycle comprising fused benzene and furan rings. The introduction of fluorine atoms enhances the compound’s electronic and steric properties due to fluorine’s high electronegativity (3.98 on the Pauling scale) and small atomic radius. The cyano group at position 2 acts as a strong electron-withdrawing group, further modulating reactivity and intermolecular interactions.

Properties

CAS No.

199287-83-7

Molecular Formula

C9H3F2NO

Molecular Weight

179.12 g/mol

IUPAC Name

5,6-difluoro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H3F2NO/c10-7-2-5-1-6(4-12)13-9(5)3-8(7)11/h1-3H

InChI Key

BEGYXKKILJQMJA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=CC(=C1F)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-Difluorobenzofuran-2-carbonitrile with three related compounds: benzofuran-2-carbonitrile, 5,6-dimethylbenzimidazol-2-amine, and coumarilonitrile (a synonym for benzofuran-2-carbonitrile). Key differences in physicochemical properties, reactivity, and applications are highlighted.

Structural and Electronic Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents LogP<sup>a</sup> Dipole Moment (D)
This compound C₉H₃F₂NO 205.15 5-F, 6-F, 2-CN 1.8 4.2
Benzofuran-2-carbonitrile C₉H₅NO 169.17 None (parent) 2.1 3.6
5,6-Dimethylbenzimidazol-2-amine C₉H₁₁N₃ 175.22 5-Me, 6-Me, 2-NH₂ 1.5 2.9

<sup>a</sup>LogP values calculated using the Crippen method .

  • Electronic Effects : Fluorine atoms in this compound induce strong electron-withdrawing effects, lowering the electron density of the benzofuran ring compared to the parent compound. This enhances electrophilic substitution resistance but improves stability under oxidative conditions. In contrast, the methyl groups in 5,6-dimethylbenzimidazol-2-amine are electron-donating, increasing basicity (pKₐ ~ 8.2 vs. ~6.5 for benzofuran derivatives) .

Physicochemical Properties

Compound Melting Point (°C) Solubility (DMSO, mg/mL) Aqueous Solubility (µg/mL)
This compound 145–147 0.5 <10
Benzofuran-2-carbonitrile 98–100 1.2 25
5,6-Dimethylbenzimidazol-2-amine 210–212 3.0 500
  • Solubility : The fluorinated derivative exhibits reduced solubility in DMSO and water compared to benzofuran-2-carbonitrile, attributed to increased hydrophobicity (LogP 1.8 vs. 2.1). The dimethylbenzimidazol-2-amine shows higher aqueous solubility due to the polar NH₂ group.

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